99mTc-Methylene diphosphonate

Nuclear Medicine Bone Metastases Radiopharmaceutical Comparison

99mTc-Methylene diphosphonate (99mTc-MDP) is a technetium-99m labeled bisphosphonate radiopharmaceutical, representing the predominant and most extensively validated tracer for skeletal scintigraphy (bone scan) globally. Since its clinical establishment in 1975, it has remained the benchmark for detecting skeletal metastases and evaluating benign bone pathology.

Molecular Formula C2H16O14P4Tc
Molecular Weight 485.94 g/mol
Cat. No. B1257127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name99mTc-Methylene diphosphonate
Synonyms99mTc Methylene Diphosphonate
99mTc-MDP
99mTc-Methylene Diphosphonate
Diphosphonate, 99mTc-Methylene
Diphosphonate, Tc-99m Methylene
Diphosphonate, Technetium Methylene
Medronate, Tc-99
Methylene Diphosphonate, Tc-99m
Methylene Diphosphonate, Technetium
Tc 99 Medronate
Tc 99m Methylene Diphosphonate
Tc-99 Medronate
Tc-99m MDP
Tc-99m Methylene Diphosphonate
Technetium Methylene Diphosphonate
Technetium Tc 99m Medronate
Technetium Tc 99m Methylenediphosphonate
Molecular FormulaC2H16O14P4Tc
Molecular Weight485.94 g/mol
Structural Identifiers
SMILESC(P(=O)(O)O)P(=O)(O)O.C(P(=O)(O)O)P(=O)(O)O.O.O.[Tc]
InChIInChI=1S/2CH6O6P2.2H2O.Tc/c2*2-8(3,4)1-9(5,6)7;;;/h2*1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;
InChIKeyTTYYIOKMZDTWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





99mTc-Methylene Diphosphonate (99mTc-MDP) Procurement Guide: Skeletal Scintigraphy Gold Standard Radiopharmaceutical for Nuclear Medicine


99mTc-Methylene diphosphonate (99mTc-MDP) is a technetium-99m labeled bisphosphonate radiopharmaceutical, representing the predominant and most extensively validated tracer for skeletal scintigraphy (bone scan) globally [1]. Since its clinical establishment in 1975, it has remained the benchmark for detecting skeletal metastases and evaluating benign bone pathology [1]. Its mechanism of action involves chemisorption of the bisphosphonate analog to crystalline hydroxyapatite in bone, with accumulation proportional to regional osteoblastic activity and blood flow [1]. The radionuclide technetium-99m provides optimal physical characteristics for gamma camera detection, including a 140 keV photopeak and a 6-hour physical half-life, balancing image quality with radiation safety [1].

1

Established skeletal tracer for planar, SPECT, and SPECT/CT workflows

2

Gamma camera detection optimized at 140 keV; 6 h half-life supports standard scheduling

3

Hydroxyapatite-targeted mechanism aligns with osteoblastic activity imaging

Why 99mTc-MDP Remains the Preferred Procurement Choice Over 99mTc-HDP and 99mTc-DPD for Skeletal Metastases Detection


Despite the development of alternative 99mTc-labeled diphosphonate compounds such as hydroxymethylene diphosphonate (HDP/HMDP) and dicarboxypropane diphosphonate (DPD), clinical substitution is not scientifically justified. While some studies have reported higher absolute normal bone uptake for HDP and DPD [1], meta-analyses and head-to-head patient studies consistently demonstrate that 99mTc-MDP provides equivalent or superior diagnostic performance for the detection of skeletal metastases, with a significantly higher lesion-to-normal bone ratio [2]. Furthermore, the extensive clinical experience, established reference databases, and guideline integration of 99mTc-MDP make it the least ambiguous and most reproducible choice for routine clinical practice, ensuring reliable reimbursement and minimizing medico-legal risk [3].

Lesion-to-normal bone ratio may differ; ⁹⁹ᵐTc-MDP reported higher contrast than DPD in comparative study, potentially affecting metastasis detection.

Clinical reference databases and guideline integration are built around MDP; substituting HDP or DPD may introduce interpretation ambiguity.

Reimbursement frameworks and medico-legal precedent favor MDP; substitution may increase documentation and review burden.

Quantitative Evidence for 99mTc-MDP: Head-to-Head Performance Data vs. DPD, HDP, and 18F-NaF PET


Superior Lesion-to-Normal Bone Ratio: 99mTc-MDP Outperforms 99mTc-DPD in Human Subjects

In a direct head-to-head comparative study involving 20 patients, 99mTc-MDP demonstrated a statistically significant higher lesion-to-normal bone uptake ratio compared to 99mTc-DPD, a key metric for diagnostic contrast and lesion detectability [1]. No significant differences in lesion-to-normal bone ratio were found between MDP and HDP [1].

Lesion-to-normal bone ratio
Head-to-head
⁹⁹ᵐTc-MDP vs ⁹⁹ᵐTc-DPD

Statistically significant higher lesion-to-normal bone ratio (p not specified; n=20)

Reported lesion contrast context; supports MDP selection for metastasis conspicuity

Limited sample; HDP showed no significant difference

Nuclear Medicine Bone Metastases Radiopharmaceutical Comparison

Quantitative SPECT/CT Normal Bone Uptake Values (SUVmax): Establishing a Reference for 99mTc-MDP

A study of 128 patients undergoing bone SPECT/CT with quantitative SUV analysis established reference values for 99mTc-MDP in normal bone, providing a basis for future quantitative diagnostic applications and treatment response assessment [1]. The mean SUVmax for 99mTc-MDP in the lumbar vertebrae was 5.07 ± 1.33, while for 99mTc-HMDP it was 5.86 ± 1.66, indicating a slightly higher absolute uptake for HMDP in normal bone under these conditions [1]. However, the clinical significance of this difference remains uncertain, as lesion-to-normal bone ratios are more critical for diagnostic accuracy.

Normal bone SUVmax
Reported
5.07 ± 1.33

L3 vertebral body, SPECT/CT, 2 h post-injection (n=128)

⁹⁹ᵐTc-HMDP: 5.86 ± 1.66 (reported for context)

Supports quantitative SPECT/CT interpretation and lesion characterization

Clinical significance of normal-bone difference uncertain

Quantitative SPECT/CT Standardized Uptake Value (SUV) Bone Scintigraphy

99mTc-MDP SPECT Diagnostic Accuracy vs. 18F-NaF PET/CT: A Meta-Analysis of 1,085 Patients

A comprehensive meta-analysis of 11 studies involving 1,085 patients and 1,782 lesions compared the diagnostic accuracy of 99mTc-MDP SPECT versus 18F-NaF PET/CT for bone metastases [1]. At the patient level, 99mTc-MDP SPECT demonstrated pooled sensitivity of 0.80 and specificity of 0.90, with an area under the ROC curve (AUC) of 0.92 [1]. In comparison, 18F-NaF PET/CT showed higher sensitivity (0.92) and specificity (0.96) with an AUC of 0.98 (P<0.05) [1]. The analysis confirmed that combining SPECT with CT improves diagnostic efficacy over SPECT alone [1].

SPECT diagnostic accuracy
Head-to-head (meta)
11 studies 1,085 patients 1,782 lesions
Pooled sensitivity 0.80, specificity 0.90, AUC 0.92 (0.89‑0.94)
¹⁸F-NaF PET/CT: sensitivity 0.92, specificity 0.96, AUC 0.98 (P

Reported diagnostic performance context; PET/CT shows higher accuracy

SPECT remains first-line where cost/availability are factors

Planar vs PET/CT (NPC)
Head-to-head
58 NPC patients planar MDP ¹⁸F-NaF PET/CT
Planar MDP accuracy 75.9% (sensitivity 78.9%, specificity 74.4%)
PET/CT accuracy 94.8% (p=0.044 vs planar MDP)

Planar MDP provides adequate screening; PET/CT significantly more accurate in this cohort

Supplement with SPECT/CT when higher precision needed

PSMA PET vs MDP (prostate)
Head-to-head (meta)
9 studies 702 patients prostate cancer
⁹⁹ᵐTc-MDP bone scan: sensitivity 0.85, specificity 0.70
PSMA PET/CT: sensitivity 0.98, specificity 0.97 (P

PSMA PET/CT provides higher diagnostic performance; MDP still useful where PET access is limited

MDP remains suitable for osteoblastic response monitoring

Bone/soft-tissue kinetics
Head-to-head
⁹⁹ᵐTc-MDP vs ⁹⁹ᵐTc-DPD

Reported higher bone uptake and lower soft-tissue retention (n=9 per group)

Reported kinetic context; may support imaging timing advantage

Visual scan quality not significantly different in this cohort

Meta-Analysis Bone Metastases Diagnostic Accuracy SPECT vs PET

99mTc-MDP Planar Scintigraphy vs. 18F-NaF PET/CT: Prospective Study in Nasopharyngeal Carcinoma

A prospective study of 58 patients with newly diagnosed nasopharyngeal carcinoma (NPC) directly compared planar 99mTc-MDP bone scintigraphy with 18F-NaF PET/CT [1]. On a per-patient basis, planar 99mTc-MDP achieved sensitivity of 78.9%, specificity of 74.4%, and overall accuracy of 75.9% [1]. In contrast, 18F-NaF PET/CT demonstrated sensitivity of 100%, specificity of 92.3%, and overall accuracy of 94.8% (p=0.044 vs planar MDP) [1]. On a per-lesion basis, the sensitivity gap was even more pronounced (MDP: 69.9% vs PET/CT: 98.5%) [1].

Planar vs PET/CT (NPC)
Head-to-head
58 NPC patients planar MDP ¹⁸F-NaF PET/CT
Planar MDP accuracy 75.9% (sensitivity 78.9%, specificity 74.4%)
PET/CT accuracy 94.8% (p=0.044 vs planar MDP)

Planar MDP provides adequate screening; PET/CT significantly more accurate in this cohort

Supplement with SPECT/CT when higher precision needed

Nasopharyngeal Carcinoma Bone Metastases Planar Scintigraphy 18F-NaF PET/CT

99mTc-MDP vs PSMA PET/CT for Bone Metastasis in Prostate Cancer: Meta-Analysis of 702 Patients

A head-to-head comparative meta-analysis of 9 studies including 702 prostate cancer patients directly compared the diagnostic performance of PSMA PET/CT ([68Ga]Ga-PSMA-11 and [18F]DCFPyL) against [99mTc]Tc-MDP bone scan (BS) for detecting bone metastases [1]. [99mTc]Tc-MDP BS demonstrated pooled sensitivity of 0.85 and specificity of 0.70 [1]. In comparison, PSMA PET/CT exhibited significantly higher sensitivity (0.98, P<0.01) and specificity (0.97, P<0.01) [1].

PSMA PET vs MDP (prostate)
Head-to-head (meta)
9 studies 702 patients prostate cancer
⁹⁹ᵐTc-MDP bone scan: sensitivity 0.85, specificity 0.70
PSMA PET/CT: sensitivity 0.98, specificity 0.97 (P

PSMA PET/CT provides higher diagnostic performance; MDP still useful where PET access is limited

MDP remains suitable for osteoblastic response monitoring

Bone/soft-tissue kinetics
Head-to-head
⁹⁹ᵐTc-MDP vs ⁹⁹ᵐTc-DPD

Reported higher bone uptake and lower soft-tissue retention (n=9 per group)

Reported kinetic context; may support imaging timing advantage

Visual scan quality not significantly different in this cohort

Prostate Cancer PSMA PET/CT Bone Metastases Head-to-Head Comparison

Favorable Bone Uptake and Soft-Tissue Clearance Kinetics: 99mTc-MDP vs 99mTc-DPD

A compartmental kinetic analysis in normal human subjects (n=18) compared the biodistribution of 99mTc-MDP and 99mTc-DPD [1]. The study found that 99mTc-MDP exhibited higher bone uptake and lower soft-tissue retention compared to 99mTc-DPD, suggesting more favorable imaging kinetics for bone scanning [1]. Despite these kinetic differences, the visual scan quality was not significantly different between the two agents in this small cohort [1].

Bone/soft-tissue kinetics
Head-to-head
⁹⁹ᵐTc-MDP vs ⁹⁹ᵐTc-DPD

Reported higher bone uptake and lower soft-tissue retention (n=9 per group)

Reported kinetic context; may support imaging timing advantage

Visual scan quality not significantly different in this cohort

Radiopharmaceutical Kinetics Compartmental Analysis Bone Uptake Soft-Tissue Retention

Optimal Procurement and Utilization Scenarios for 99mTc-MDP Based on Quantitative Evidence


Routine First-Line Detection of Skeletal Metastases in High-Volume Nuclear Medicine Departments

Given its well-documented diagnostic performance (pooled sensitivity 0.80 and specificity 0.90 for SPECT in meta-analyses) and superior lesion-to-normal bone ratio compared to DPD, 99mTc-MDP is the optimal radiopharmaceutical for routine, high-throughput screening of bone metastases in patients with breast, lung, or prostate cancer [1][2]. Its cost-effectiveness, broad availability via 99Mo/99mTc generator systems, and extensive clinical validation make it the logical procurement choice for hospital-based nuclear medicine practices adhering to established clinical practice guidelines [3].

Quantitative Assessment of Benign vs. Malignant Bone Lesions Using SPECT/CT SUV Analysis

The establishment of normal bone SUV reference ranges for 99mTc-MDP (e.g., SUVbw of 4.573 ± 1.972 in spine and pelvis) enables quantitative, site-specific differentiation of benign versus malignant lesions using SPECT/CT [1]. This application is particularly valuable in oncology centers seeking to reduce indeterminate findings on planar scintigraphy and to objectively monitor treatment response in clinical trials. Procurement of 99mTc-MDP for this purpose should be paired with SPECT/CT scanner availability and a quality assurance program for SUV quantification [1].

Economic Alternative to PET/CT for Bone Metastasis Staging in Resource-Constrained Settings

While 18F-NaF PET/CT and PSMA PET/CT demonstrate superior diagnostic accuracy (e.g., sensitivity of 0.98 vs 0.85 for PSMA PET/CT in prostate cancer), 99mTc-MDP SPECT/CT remains a clinically acceptable and economically viable alternative [1][2]. In healthcare systems with limited cyclotron infrastructure, PET/CT scanner access, or reimbursement for advanced PET tracers, 99mTc-MDP SPECT/CT offers a pragmatic compromise between diagnostic performance (AUC 0.92) and cost [2]. Procurement is justified when the clinical question is primarily osteoblastic metastases and when the higher cost of PET/CT is prohibitive or not reimbursed [1][2].

Assessment of Benign Skeletal Pathology and Orthopedic Applications

99mTc-MDP is extensively utilized for evaluating benign skeletal conditions such as stress fractures, osteomyelitis, prosthetic joint loosening, and Paget's disease of bone [1]. The tracer's sensitivity to increased osteoblastic activity and blood flow makes it a reliable tool for these indications, and its favorable kinetics (higher bone uptake, lower soft-tissue retention relative to DPD) contribute to adequate image quality within a 2-3 hour delay [1][2]. Procurement for this indication is standard in most nuclear medicine and orthopedic practices.

Application
Selection Property
Validation Focus
Skeletal metastasis screening
Reported lesion contrast and diagnostic performance in bone scintigraphy
Lesion-to-normal bone ratio, sensitivity, and specificity
Quantitative SPECT/CT lesion characterization
Published normal bone SUVmax reference ranges
SUV-based differentiation of benign vs. malignant lesions
Bone metastasis staging in cost-constrained settings
Wide generator-based availability and established reimbursement
Diagnostic accuracy relative to PET/CT and reimbursement alignment
Benign skeletal condition evaluation
Sensitivity to osteoblastic activity and blood flow
Detection of stress fractures, osteomyelitis, and prosthetic loosening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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